EPZ011989

Beschreibung

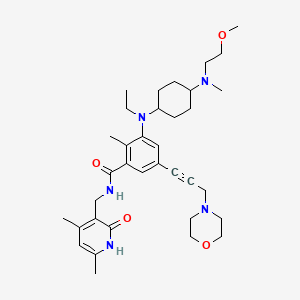

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H51N5O4/c1-7-40(30-12-10-29(11-13-30)38(5)15-18-43-6)33-23-28(9-8-14-39-16-19-44-20-17-39)22-31(27(33)4)34(41)36-24-32-25(2)21-26(3)37-35(32)42/h21-23,29-30H,7,10-20,24H2,1-6H3,(H,36,41)(H,37,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFINGFCBFHOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCC(CC1)N(C)CCOC)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C#CCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H51N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

EPZ011989 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of EPZ011989

Introduction

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27).[1][3] Aberrant activity of EZH2, often through gain-of-function mutations, is implicated in the pathogenesis of various malignancies, including B-cell lymphomas and certain solid tumors.[1][3] Hyper-trimethylation of H3K27 leads to the silencing of tumor suppressor genes, thereby promoting cell proliferation and blocking differentiation.[1] this compound was developed as a chemical probe to explore EZH2 biology and as a potential therapeutic agent to counteract this oncogenic dependency.[1][4]

Core Mechanism of Action

This compound functions as a direct, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[1] EZH2, within the PRC2 complex, utilizes SAM as a methyl group donor to catalyze the mono-, di-, and trimethylation of H3K27. By binding to the catalytic site of EZH2, this compound prevents the binding of SAM, thereby blocking the methyltransferase activity of the PRC2 complex.[1] This leads to a global reduction in the levels of H3K27me3, which in turn reactivates the expression of silenced target genes, including critical tumor suppressors. This re-expression can induce cell cycle arrest, differentiation, and apoptosis in EZH2-dependent cancer cells.[1][5]

Caption: Mechanism of EZH2 inhibition by this compound.

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The data highlights its efficacy against both wild-type and mutant forms of EZH2 and its specificity compared to other histone methyltransferases (HMTs).

Table 1: Biochemical Potency and Selectivity

| Target | Assay Type | Value | Reference |

| Wild-Type & Mutant EZH2 | Inhibition Constant (Ki) | <3 nM | [1][6][7] |

| EZH1 | Selectivity vs. EZH2 | >15-fold | [1][7] |

| 20 Other HMTs | Selectivity vs. EZH2 | >3000-fold | [1][7] |

Table 2: Cellular Activity

| Cell Line | EZH2 Status | Assay | Value | Reference |

| WSU-DLCL2 | Y641F Mutant | H3K27 Methylation Reduction | IC50 < 100 nM | [1][7] |

| WSU-DLCL2 | Y641F Mutant | Cytotoxicity (LCC) | 208 nM | [6] |

| Kasumi-1, MOLM-13, MV4-11 | Wild-Type | H3K27me3 Inhibition | Effective at 0.625 µM | [7] |

Table 3: In Vivo Pharmacokinetics & Efficacy

| Animal Model | Dosing | Observation | Reference |

| SCID Mice (WSU-DLCL2 Xenograft) | 250 & 500 mg/kg, oral, BID | Significant tumor regression | [1] |

| SCID Mice | 250 & 500 mg/kg, oral | Plasma coverage > LCC for ~8h | [6] |

| SCID Mice | 1000 mg/kg, oral | Plasma coverage > LCC for 24h | [6] |

Experimental Protocols

The characterization of this compound involved several key experimental methodologies to determine its biochemical activity, cellular effects, and in vivo efficacy.

EZH2 Enzymatic Inhibition Assay (Ki Determination)

-

Objective: To measure the inhibition constant (Ki) of this compound against EZH2.

-

Methodology:

-

Recombinant human PRC2 complex is incubated with a biotinylated histone H3 peptide substrate and a tritiated form of the cofactor S-adenosyl-L-methionine ([3H]-SAM).

-

The reaction is performed in the presence of varying concentrations of this compound or vehicle control (DMSO).

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 23°C).

-

The reaction is quenched, and the biotinylated H3 peptides are captured on streptavidin-coated plates.

-

The incorporation of the [3H]-methyl group onto the peptide is quantified using a scintillation counter.

-

Data are plotted as the rate of reaction versus inhibitor concentration, and the Ki is calculated using the Cheng-Prusoff equation, based on the IC50 value and the known Km of SAM.

-

Cellular H3K27 Methylation Assay (Western Blot)

-

Objective: To assess the ability of this compound to inhibit H3K27 methylation in a cellular context.

-

Methodology:

-

Cancer cells (e.g., WSU-DLCL2) are seeded in multi-well plates and allowed to adhere overnight.

-

Cells are treated with a dose-response curve of this compound (e.g., 0-10 µM) for a specified duration (e.g., 4 days).[7]

-

Following treatment, histones are extracted from the cells using an acid extraction protocol.

-

Total protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for H3K27me3 and a loading control (e.g., total Histone H3).

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified to determine the IC50.

-

In Vivo Tumor Xenograft Efficacy Study

-

Objective: To evaluate the anti-tumor activity of this compound in a living organism.

-

Methodology:

-

Cell Implantation: A suspension of human cancer cells (e.g., WSU-DLCL2 lymphoma cells) is subcutaneously injected into the flank of immunocompromised mice (e.g., SCID mice).[1]

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization & Dosing: Mice are randomized into vehicle control and treatment groups. This compound is formulated in a vehicle like 0.5% methylcellulose/0.1% Tween-80 and administered orally (p.o.) at specified doses (e.g., 250 and 500 mg/kg) and schedules (e.g., twice daily, BID) for a defined period (e.g., 21 days).[1]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Pharmacodynamic Analysis: At specific time points, tumors or other tissues (e.g., bone marrow) may be collected to assess the level of H3K27 methylation via Western blot or ELISA to confirm target engagement.[1]

-

Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at the end of the treatment period. Efficacy is determined by comparing the tumor growth inhibition between treated and control groups.

-

Caption: Experimental workflow for an in vivo xenograft study.

Conclusion

This compound is a highly potent and specific inhibitor of EZH2 that demonstrates robust activity in both biochemical and cellular assays. Its mechanism of action, centered on the competitive inhibition of the EZH2 catalytic site, leads to a reduction in H3K27 trimethylation, reactivation of silenced genes, and significant anti-tumor effects in preclinical models of EZH2-dependent cancers.[1][2] The well-characterized profile of this compound makes it an invaluable chemical probe for dissecting the complex roles of the PRC2 complex in health and disease.

References

- 1. This compound, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

EPZ011989: A Technical Guide to a Potent and Selective EZH2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ011989 is a potent, selective, and orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3][4] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[5][6][7] This modification leads to transcriptional repression of target genes.[7] Dysregulation of EZH2 activity, often through overexpression or activating mutations, is implicated in the pathogenesis of various cancers, including B-cell lymphomas and other hematological and solid tumors.[1][5][7] this compound was developed as a chemical probe to investigate the therapeutic potential of EZH2 inhibition and has demonstrated robust anti-tumor activity in preclinical models.[1][2]

Mechanism of Action

This compound is a SAM-competitive inhibitor, meaning it binds to the S-adenosylmethionine (SAM) binding pocket of EZH2, preventing the transfer of a methyl group to its histone substrate.[1] This inhibition is highly potent and selective for EZH2.

Quantitative Data

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Cell Line/Enzyme | Reference |

| Ki (EZH2, wild-type & mutant) | <3 nM | Recombinant EZH2 | [1][2][3] |

| IC50 (Cellular H3K27me3) | <100 nM | WSU-DLCL2 (Y641F mutant) | [1][3] |

| Selectivity vs. EZH1 | >15-fold | Recombinant EZH1 | [3][4] |

| Selectivity vs. other HMTs | >3000-fold | Panel of 20 other HMTs | [3] |

| Lowest Cytotoxic Concentration (LCC) | 208 nM | WSU-DLCL2 | [2] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Mouse Models

| Parameter | Value | Animal Model | Dosing Regimen | Reference |

| Tumor Growth Inhibition | Significant | Human B-cell lymphoma xenograft (KARPAS-422) | 250 and 500 mg/kg, p.o., BID for 21 days | [1] |

| Time to Event Prolongation | Significant | Pediatric malignant rhabdoid tumor xenografts | 250 mg/kg, p.o., BID for 28 days | [8] |

| Plasma Concentration (efficacious level) | 158 ng/mL (predicted) | SCID mice | N/A | [1] |

| H3K27 Methylation Reduction | Complete ablation in bone marrow | SCID mice | 500 mg/kg, p.o., BID for 7 days | [1] |

Experimental Protocols

EZH2 Enzymatic Assay (General Protocol)

This protocol is a generalized representation based on commercially available EZH2 assay kits.

-

Reagents and Materials:

-

Recombinant human EZH2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)

-

Biotinylated histone H3 (1-25) peptide substrate

-

S-Adenosyl-L-[methyl-3H]-methionine (3H-SAM)

-

S-Adenosyl-L-homocysteine (SAH)

-

This compound (or other test compounds) dissolved in DMSO

-

Assay Buffer (e.g., 20 mM BICINE, pH 7.6, 1 mM DTT, 0.005% BSA, 0.002% Tween-20)

-

Stop Solution (e.g., 500 µM SAH)

-

Streptavidin-coated scintillant-embedded microplates

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add assay buffer, the EZH2 enzyme complex, and the test compound.

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of the histone H3 peptide substrate and 3H-SAM.

-

Incubate for a specific duration (e.g., 60-120 minutes) at room temperature.

-

Stop the reaction by adding the stop solution.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.

-

Measure the incorporated radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.

-

Cellular H3K27me3 Western Blot Protocol

-

Cell Culture and Treatment:

-

Culture human lymphoma cell lines (e.g., WSU-DLCL2) in appropriate media.

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 24-72 hours).

-

-

Histone Extraction:

-

Harvest cells and wash with PBS.

-

Lyse the cells in a hypotonic buffer and isolate the nuclei.

-

Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 M H2SO4).

-

Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate the histone extracts (e.g., 10-15 µg) on an SDS-PAGE gel (e.g., 15%).

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the H3K27me3 signal to a loading control, such as total Histone H3.

-

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)

-

Cell Seeding:

-

Seed cells (e.g., WSU-DLCL2) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound.

-

Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator.

-

-

Viability Assessment:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO or isopropanol with HCl) and read the absorbance at a specific wavelength (e.g., 570 nm).

-

For CellTiter-Glo assay: Add the CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability, and measure the luminescence.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

In Vivo Mouse Xenograft Study

-

Animal Model:

-

Use immunocompromised mice (e.g., SCID or nude mice).

-

-

Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., KARPAS-422) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Treatment:

-

Randomize the mice into treatment and control groups.

-

Prepare a formulation of this compound for oral administration (e.g., in 0.5% methylcellulose and 0.1% Tween-80).

-

Administer this compound or the vehicle control to the mice daily or twice daily via oral gavage at specified doses.

-

-

Monitoring:

-

Measure the tumor volume using calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for H3K27me3).

-

Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

-

Visualizations

Caption: EZH2 Signaling Pathway and Inhibition by this compound.

Caption: In Vitro Experimental Workflow for this compound.

Caption: Logical Progression from Preclinical Data to Clinical Rationale.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Antisense-mediated exon skipping targeting EZH2 suppresses tumor growth in a xenograft mouse model of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of an EZH2 inhibitor in patient-derived orthotopic xenograft models of pediatric brain tumors alone and in combination with chemo- and radiation therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. researchgate.net [researchgate.net]

EPZ011989: A Technical Guide to its Discovery and Preclinical Development as a Potent EZH2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ011989 is a potent, selective, and orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] It is crucial to note that this compound is an inhibitor of EZH2, not CARM1. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27).[1][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, particularly B-cell lymphomas.[1][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data and experimental methodologies to support further research and development in this area.

Discovery and Optimization

This compound was developed through structure-activity relationship (SAR) studies on the pyridone-benzamide chemical scaffold of earlier EZH2 inhibitors.[1][5] Specifically, it was derived from the modification of the pyran substituent of EPZ-6438 (tazemetostat), another EZH2 inhibitor that has advanced to clinical trials.[1] The design of this compound aimed to improve upon the pharmacokinetic properties of its predecessors while maintaining high potency and selectivity for EZH2.[4]

The chemical name for this compound is N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl((trans)-4-((2-methoxyethyl)(methyl)amino)cyclohexyl)amino)-2-methyl-5-(3-morpholinoprop-1-yn-1-yl)benzamide.[1][5] Key modifications included the introduction of a methoxyethyl group on the cyclohexylamine and the replacement of a benzene ring with an acetylene linker to the morpholine side-chain.[1] These changes resulted in a compound with attenuated pKa of the amine components, leading to a favorable balance of biochemical and cellular activity.[1]

Mechanism of Action

This compound functions as a SAM-competitive inhibitor of EZH2, meaning it competes with the S-adenosyl-L-methionine (SAM) cofactor for binding to the enzyme's catalytic site.[5] By inhibiting EZH2, this compound prevents the trimethylation of H3K27 (H3K27me3).[1][6] In many cancers, hyper-trimethylation of H3K27 leads to the silencing of tumor suppressor genes that would otherwise control cell proliferation and differentiation.[1] By reducing H3K27me3 levels, this compound can restore the expression of these silenced genes, thereby inhibiting cancer cell growth.[4]

Signaling Pathway

The diagram below illustrates the EZH2 signaling pathway and the mechanism of inhibition by this compound.

Quantitative Data

This compound has demonstrated high potency and selectivity in a variety of preclinical assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | Value | Reference |

| Wild-Type EZH2 | Ki | <3 nM | [1][7] |

| Mutant EZH2 (Y641F) | Ki | <3 nM | [7][8] |

| EZH1 | Ki | 103 nM | [7] |

| Other HMTs (20 total) | Ki | >3000-fold selectivity over EZH2 | [1][7] |

| WSU-DLCL2 cells (Y641F mutant) | IC50 (H3K27 methylation) | <100 nM (94 nM) | [1][7][9] |

| WSU-DLCL2 cells | Lowest Cytotoxic Concentration (LCC) | 208 nM | [1][9] |

Table 2: In Vivo Pharmacokinetics and Efficacy

| Animal Model | Dosing | Observation | Reference |

| SCID Mice (single dose) | 250 mg/kg, p.o. | Plasma exposure above LCC for ~8 hours | [1] |

| SCID Mice (single dose) | 500 mg/kg, p.o. | Plasma exposure above LCC for ~8 hours | [1] |

| SCID Mice (single dose) | 1000 mg/kg, p.o. | Plasma exposure above LCC for 24 hours | [1] |

| KARPAS-422 Xenograft (SCID mice) | 250 mg/kg, BID, p.o. for 21 days | Significant tumor regression | [1][5] |

| KARPAS-422 Xenograft (SCID mice) | 500 mg/kg, BID, p.o. for 21 days | Significant tumor regression | [1][5][7] |

| Pediatric Malignant Rhabdoid Tumor Xenografts | Varies | Prolonged time to event, but no tumor regression | [10][11] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are outlined below.

Histone Methyltransferase (HMT) Enzyme Inhibition Assay

This assay is used to determine the potency (Ki) of this compound against EZH2 and its selectivity against other HMTs.

-

Enzyme and Substrate Preparation : Recombinant human PRC2 complex (containing EZH2, EED, and SUZ12) is purified. The substrate, a biotinylated histone H3 (1-25) peptide, and the cofactor, S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM), are prepared in an appropriate assay buffer.

-

Compound Dilution : this compound is serially diluted in DMSO to create a concentration gradient.

-

Reaction Incubation : The enzyme, substrate, and varying concentrations of this compound are mixed in a 96-well plate and incubated at room temperature. The reaction is initiated by the addition of [3H]-SAM.

-

Reaction Quenching and Detection : The reaction is stopped by the addition of trifluoroacetic acid. The biotinylated peptide is captured on a streptavidin-coated FlashPlate. The incorporation of the radiolabeled methyl group is quantified using a scintillation counter.

-

Data Analysis : The IC50 values are determined by fitting the data to a four-parameter logistic equation. Ki values are then calculated using the Cheng-Prusoff equation.

Cellular H3K27 Methylation Assay

This assay measures the ability of this compound to inhibit H3K27 methylation within a cellular context.

-

Cell Culture : WSU-DLCL2, a human B-cell lymphoma cell line with a Y641F EZH2 mutation, is cultured in appropriate media.

-

Compound Treatment : Cells are treated with a range of concentrations of this compound for a specified period (e.g., 96 hours).

-

Histone Extraction : Histones are extracted from the cell nuclei using an acid extraction protocol.

-

ELISA : An ELISA-based assay is used to quantify the levels of H3K27me3. Wells are coated with an antibody specific for the C-terminus of histone H3. The extracted histones are added, followed by a primary antibody specific for H3K27me3 and a secondary HRP-conjugated antibody. The signal is developed with a substrate and read on a plate reader.

-

Data Analysis : The IC50 value is calculated based on the reduction of the H3K27me3 signal as a function of this compound concentration.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model : Severe combined immunodeficient (SCID) mice are used.[5]

-

Tumor Implantation : Human B-cell lymphoma cells (e.g., KARPAS-422) are subcutaneously implanted into the flank of the mice.[1]

-

Tumor Growth and Randomization : Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.

-

Drug Administration : this compound is formulated in a vehicle such as 0.5% methylcellulose and 0.1% Tween-80 and administered orally (p.o.) at specified doses and schedules (e.g., 250 mg/kg, twice daily).[1][5]

-

Monitoring : Tumor volume and body weight are measured regularly throughout the study.

-

Pharmacodynamic (PD) Analysis : At the end of the study, or at specified time points, tumors and other tissues (e.g., bone marrow) can be harvested to measure H3K27me3 levels to confirm target engagement.[1]

-

Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Statistical analysis is performed to determine significance.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

References

- 1. This compound, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | Histone Methyltransferase | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. In vivo evaluation of the EZH2 inhibitor (this compound) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models-A report from the Pediatric Preclinical Testing Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of EPZ011989 in Epigenetics: A Technical Guide

EPZ011989 has emerged as a significant chemical probe in the field of epigenetics, offering researchers a potent and selective tool to investigate the function of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, and the experimental protocols utilized to characterize its activity.

Introduction: EZH2 as an Epigenetic Target

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] The primary function of the PRC2 complex is to catalyze the methylation of histone H3 on lysine 27 (H3K27), leading to the formation of H3K27me2 and H3K27me3.[1][2] This trimethylation is a key epigenetic mark associated with transcriptional repression. In numerous cancers, including B-cell lymphomas, the hyper-trimethylation of H3K27 results in the aberrant silencing of tumor suppressor genes that would otherwise control cell proliferation and differentiation.[1] Furthermore, specific gain-of-function mutations in EZH2 (e.g., Y646, A682, A692) have been identified in non-Hodgkin lymphoma, making EZH2 a compelling therapeutic target.[1][3]

This compound: A Potent and Selective EZH2 Inhibitor

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of EZH2.[1][4] It was developed as a chemical probe to facilitate the exploration of EZH2's role in biology and disease.[1] The compound demonstrates robust activity in both biochemical and cellular assays and has shown significant anti-tumor efficacy in preclinical in vivo models.[1][5]

Mechanism of Action

This compound targets the catalytic site of EZH2, thereby preventing the transfer of a methyl group to its histone H3 substrate.[1] By inhibiting the enzymatic activity of both wild-type and mutant forms of EZH2, this compound leads to a global reduction in the levels of H3K27 trimethylation.[1][6] This reversal of gene silencing can reactivate the expression of tumor suppressor genes, leading to anti-proliferative effects in cancer cells dependent on EZH2 activity.[2][7]

Caption: Mechanism of EZH2 inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from biochemical and cellular assays.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

|---|---|---|---|

| Ki (EZH2 WT) | <3 nM | Biochemical Assay | [1][3][6] |

| Ki (EZH2 Mutant) | <3 nM | Biochemical Assay | [1][3][5] |

| IC50 (EZH2) | 6 nM | ELISA-based protein substrate methylation assay | [8] |

| Cellular H3K27me3 IC50 | <100 nM | WSU-DLCL2 (Y641F mutant) | [1][3][6] |

| Lowest Cytotoxic Conc. (LCC) | 208 ± 75 nM | WSU-DLCL2 (11-day proliferation) |[1][3] |

Table 2: Selectivity Profile of this compound

| Target | Selectivity Fold (vs. EZH2) | Reference |

|---|---|---|

| EZH1 | >15-fold | [1][3][8] |

| Other HMTs (20 total) | >3000-fold |[1][3][8] |

Table 3: In Vivo Pharmacodynamics and Efficacy

| Animal Model | Doses | Administration | Key Outcome | Reference |

|---|---|---|---|---|

| SCID Mice (KARPAS-422 Xenograft) | 250 and 500 mg/kg | Oral (BID, 21 days) | Significant tumor regression and robust H3K27 methyl mark reduction. | [1][3] |

| SCID Mice | 125, 250, 500, 1000 mg/kg | Oral | Dose-dependent plasma exposure. |[1][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summarized protocols for key experiments used to characterize this compound.

5.1 EZH2 Biochemical Inhibition Assay (ELISA-based)

-

Objective: To determine the in vitro potency (IC50) of this compound against the EZH2 enzyme.

-

Methodology:

-

Recombinant PRC2 complex is incubated with a biotinylated histone H3 peptide substrate and the methyl donor S-adenosyl-L-methionine (SAM).

-

Serial dilutions of this compound are added to the reaction wells.

-

The reaction is allowed to proceed for a set time at a controlled temperature.

-

The reaction is stopped, and the plate is washed.

-

A primary antibody specific for H3K27me3 is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

A chemiluminescent substrate is added, and the signal is read on a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[2][8]

-

5.2 Cellular H3K27me3 Inhibition Assay (Western Blot)

-

Objective: To measure the effect of this compound on global H3K27me3 levels within cells.

-

Methodology:

-

Cancer cell lines (e.g., WSU-DLCL2) are cultured and treated with increasing concentrations of this compound for a specified duration (e.g., 96 hours).[9]

-

Cells are harvested, and histones are extracted from the nuclei.

-

Protein concentration is quantified using a BCA or Bradford assay.

-

Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody against H3K27me3.

-

A primary antibody against total Histone H3 is used as a loading control.[9]

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

Bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Band intensities are quantified to determine the dose-dependent reduction in H3K27me3.[7]

-

5.3 Cell Proliferation Assay

-

Objective: To assess the long-term effect of this compound on the proliferation and viability of cancer cells.

-

Methodology:

-

Cells are seeded in 96-well plates in triplicate.

-

Cells are incubated with a range of this compound concentrations.[6]

-

At various time points over an extended period (e.g., 11 days), viable cell numbers are determined.[6]

-

Viability can be assessed using methods like the Guava ViaCount assay, which distinguishes viable from non-viable cells.[6]

-

The Lowest Cytotoxic Concentration (LCC) is determined as the lowest concentration that significantly inhibits cell proliferation over the time course.[3]

-

5.4 In Vivo Tumor Xenograft Study

-

Objective: To evaluate the anti-tumor activity of orally administered this compound in a living organism.

-

Methodology:

-

Immunodeficient mice (e.g., SCID mice) are subcutaneously implanted with human cancer cells (e.g., KARPAS-422).[3]

-

Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose, 0.1% Tween-80) and administered by oral gavage at specified doses and schedules (e.g., 500 mg/kg, twice daily).[3][6]

-

Tumor volume and body weight are measured regularly throughout the study (e.g., 21 days).[3]

-

At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for H3K27me3) to confirm target engagement.[3][9]

-

Caption: Typical workflow for characterizing an EZH2 inhibitor.

Resistance Mechanisms

While potent, resistance to EZH2 inhibitors can develop. One identified mechanism is the induction of autophagy, which may act as a pro-survival pathway in residual tumor cells following treatment with inhibitors like this compound.[9] Understanding these resistance mechanisms is critical for developing effective combination therapies.

Conclusion

This compound is a cornerstone chemical probe for studying the epigenetic functions of EZH2. Its high potency, selectivity, and oral bioavailability have enabled significant progress in understanding the role of H3K27 methylation in cancer.[1] The data and protocols outlined in this guide provide a comprehensive resource for researchers and drug developers working to target this critical epigenetic regulator. The continued use of this compound and similar molecules will undoubtedly shed further light on the complexities of epigenetic regulation and offer new avenues for therapeutic intervention.

References

- 1. This compound, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of histone H3 Lys27 trimethylation (H3K27me3) by high-throughput microscopy enables cellular large-scale screening for small-molecule EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 9. researchgate.net [researchgate.net]

EPZ011989 Target Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the target selectivity profile of EPZ011989, a potent, selective, and orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase. The information herein is compiled to assist researchers in understanding its biochemical and cellular activity, selectivity over other methyltransferases, and the methodologies used for its characterization.

Biochemical Potency and Primary Target Engagement

This compound is an inhibitor of the EZH2 catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of lysine 27 on histone H3 (H3K27).[1] It was developed as a chemical probe to explore the biology of EZH2 in both normal and disease states.[1][2] The compound demonstrates potent inhibition of both wild-type (WT) and mutant forms of EZH2, which are implicated in various cancers, particularly B cell lymphomas.[1][3][4]

Table 1: Biochemical Potency of this compound against EZH2

| Target Enzyme | Potency Metric | Value (nM) | Assay Type |

| EZH2 (Wild-Type) | Ki | < 3 | Biochemical Assay |

| EZH2 (Y646 Mutant) | Ki | < 3 | Biochemical Assay |

| EZH2 | IC50 | 6 | ELISA-based protein substrate methylation assay |

Data sourced from multiple references.[1][3][5][6][7][8]

Target Selectivity Profile

A critical attribute of a high-quality chemical probe is its selectivity for the intended target over other related proteins. This compound exhibits high selectivity for EZH2 over its close homolog EZH1 and a broad panel of other histone methyltransferases (HMTs).

Selectivity against EZH1

This compound displays a significant selectivity margin for EZH2 over EZH1, the other catalytic subunit capable of forming a PRC2-like complex.

Table 2: Selectivity of this compound against EZH1

| Target Enzyme | Selectivity Fold (vs. EZH2) |

| EZH1 | > 15-fold |

Data sourced from multiple references.[1][2][3][6][7][8]

Broad Histone Methyltransferase Selectivity Panel

The compound has been profiled against a wide array of HMTs, demonstrating a very clean off-target profile.

Table 3: this compound Selectivity over other Histone Methyltransferases

| Target Enzyme | Selectivity Fold (vs. EZH2 Ki) |

| CARM1 | > 3000-fold |

| DOT1L | > 3000-fold |

| EHMT1 | > 3000-fold |

| EHMT2 | > 3000-fold |

| PRMT1 | > 3000-fold |

| PRMT3 | > 3000-fold |

| PRMT5 | > 3000-fold |

| PRMT6 | > 3000-fold |

| PRMT8 | > 3000-fold |

| SETD2 | > 3000-fold |

| SETD7 | > 3000-fold |

| SMYD2 | > 3000-fold |

| SMYD3 | > 3000-fold |

| SUV39H1 | > 3000-fold |

| WHSC1 | > 3000-fold |

| WHSC1L1 | > 3000-fold |

This is a partial list of the 20 HMTs tested, all of which showed >3000-fold selectivity.[2][3][6]

Cellular Activity and Functional Selectivity

This compound effectively penetrates cells and inhibits its target in a cellular context, leading to a reduction in H3K27 methylation levels and subsequent anti-proliferative effects in EZH2-dependent cancer cell lines.

Table 4: Cellular Activity of this compound

| Cell Line | Parameter | Value (nM) | Assay Type |

| WSU-DLCL2 (EZH2 Y641F Mutant) | H3K27me3 IC50 | < 100 (94 nM reported) | ELISA |

| WSU-DLCL2 (EZH2 Y641F Mutant) | Lowest Cytotoxic Concentration (LCC) | 208 | 11-day proliferation assay |

Data sourced from multiple references.[1][2][3][5]

Key Experimental Methodologies

The characterization of this compound involves standard biochemical and cellular assays to determine potency, selectivity, and functional effects.

Biochemical EZH2 Inhibition Assay (Ki Determination)

-

Objective: To determine the inhibition constant (Ki) of this compound against the EZH2/EED/SUZ12/RBAP48/AEBP2 complex.

-

Methodology: A common method is a radiometric assay using S-adenosyl-L-methionine (SAM) as the methyl donor and a histone H3 peptide or recombinant nucleosomes as the substrate.

-

Procedure Outline:

-

The PRC2 enzyme complex is incubated with varying concentrations of this compound.

-

The reaction is initiated by adding the histone substrate and [3H]-SAM.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

-

The reaction is quenched, and the [3H]-methylated histones are captured, typically on a filter plate.

-

Radioactivity is measured using a scintillation counter.

-

Data are plotted as a function of inhibitor concentration to determine IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.

-

Cellular H3K27me3 AlphaLISA or ELISA Assay (IC50 Determination)

-

Objective: To measure the ability of this compound to inhibit H3K27 trimethylation in a cellular context.

-

Methodology: An antibody-based immunoassay is used to detect levels of H3K27me3 in cell lysates after treatment with the inhibitor.

-

Procedure Outline:

-

Cells (e.g., WSU-DLCL2) are seeded in multi-well plates and treated with a dose-response curve of this compound for a specified period (e.g., 72-96 hours).

-

Cells are lysed to extract histones.

-

Histone extracts are transferred to an assay plate coated with an antibody against total Histone H3.

-

A detection antibody specific for H3K27me3, often conjugated to an enzyme (like HRP for ELISA) or a detection moiety (like an acceptor bead for AlphaLISA), is added.

-

A substrate is added to generate a detectable signal (colorimetric, chemiluminescent, or fluorescent).

-

The signal is read on a plate reader, and the IC50 value is calculated by normalizing the H3K27me3 signal to the total H3 signal.[1]

-

Cell Proliferation Assay (LCC Determination)

-

Objective: To assess the long-term effect of this compound on the proliferation of cancer cell lines.

-

Methodology: Viable cell numbers are determined over an extended period (e.g., 11 days) of continuous exposure to the compound.[3]

-

Procedure Outline:

-

Exponentially growing cells are plated in multi-well plates.

-

Cells are incubated with increasing concentrations of this compound.

-

At regular intervals (e.g., every 3-4 days), the number of viable cells is determined using a method like the Guava Viacount assay or CellTiter-Glo.[3]

-

The Lowest Cytotoxic Concentration (LCC) is determined as the lowest concentration that prevents an increase in cell number over the course of the experiment.[1]

-

Signaling Pathway and Workflow Visualizations

EZH2/PRC2 Signaling Pathway and Inhibition

References

- 1. This compound, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 7. This compound | Histone Methyltransferase | TargetMol [targetmol.com]

- 8. caymanchem.com [caymanchem.com]

EPZ011989 for B-cell Lymphoma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of EPZ011989, a potent and selective small-molecule inhibitor of the EZH2 methyltransferase, for its application in B-cell lymphoma research. This document collates key preclinical data, details experimental methodologies, and visualizes critical pathways and workflows to support further investigation and drug development efforts in this area.

Core Concepts: Mechanism of Action

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] In normal germinal center B-cells, EZH2 plays a crucial role in regulating gene expression related to proliferation and differentiation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[3] In certain B-cell lymphomas, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL), gain-of-function mutations in EZH2 (e.g., Y641F/N) or its overexpression lead to aberrant gene silencing, promoting uncontrolled cell proliferation and survival.[3][4]

This compound is an S-adenosyl-methionine (SAM)-competitive inhibitor of EZH2.[1] By binding to the SAM pocket of both wild-type and mutant EZH2, it prevents the transfer of methyl groups to H3K27, leading to a global reduction in H3K27me3 levels. This, in turn, reactivates the expression of silenced tumor suppressor genes, ultimately inhibiting the growth of EZH2-dependent B-cell lymphoma cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Enzyme | Notes |

| Ki (EZH2 WT) | <3 nM | Wild-Type EZH2 | Potent inhibition of wild-type enzyme.[4][5] |

| Ki (EZH2 Y646 mutant) | <3 nM | Y646 Mutant EZH2 | Equipotent inhibition of a common EZH2 mutant.[6] |

| IC50 (Cellular H3K27me3) | <100 nM | WSU-DLCL2 (Y641F mutant) | Demonstrates cellular target engagement.[2][4] |

| Lowest Cytotoxic Concentration (LCC) | 208 nM | WSU-DLCL2 (Y641F mutant) | Indicates concentration needed for cytotoxic effects in a sensitive cell line.[5] |

| Selectivity vs. EZH1 | >15-fold | EZH1 Enzyme | Shows good selectivity over the closely related EZH1.[4][6] |

| Selectivity vs. other HMTs | >3000-fold | Panel of 20 other histone methyltransferases | Highly selective for EZH2.[4] |

Table 2: In Vivo Pharmacokinetics of this compound in SCID Mice (Single Oral Dose)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |

| 125 | ~200 | ~2 | ~1000 |

| 250 | ~400 | ~4 | ~2500 |

| 500 | ~800 | ~4 | ~6000 |

| 1000 | ~1500 | ~8 | ~20000 |

Data are estimated from graphical representations in the cited literature and should be considered approximate.[4]

Table 3: In Vivo Efficacy of this compound in B-cell Lymphoma Xenograft Models

| Model | Cell Line | Dosing Regimen | Outcome |

| Subcutaneous Xenograft | KARPAS-422 (EZH2 mutant) | 250 mg/kg and 500 mg/kg, orally, twice daily for 21 days | Significant tumor growth inhibition.[2][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

EZH2 Enzymatic Inhibition Assay

This assay quantifies the ability of this compound to inhibit the methyltransferase activity of EZH2.

-

Principle: A radiometric assay using a tritiated methyl donor ([³H]-SAM) and a biotinylated histone H3 peptide substrate. The amount of incorporated radioactivity is proportional to enzyme activity.

-

Materials:

-

Recombinant human PRC2 complex (EZH2/EED/SUZ12/RBAP48)

-

Biotinylated Histone H3 (1-25) peptide

-

[³H]-S-adenosyl-methionine (SAM)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl pH 8.5, 2 mM MgCl₂, 4 mM DTT, 0.01% Tween-20

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

Microplates (384-well)

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add PRC2 complex, biotinylated H3 peptide, and this compound or DMSO vehicle control.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate at room temperature for 60 minutes.

-

Stop the reaction by adding unlabeled SAM.

-

Add streptavidin-coated SPA beads.

-

Incubate for 30 minutes to allow bead-peptide binding.

-

Measure radioactivity using a scintillation counter.

-

Calculate Ki values using the Cheng-Prusoff equation.

-

Cellular H3K27me3 Quantification (ELISA)

This assay measures the level of H3K27 trimethylation in cells treated with this compound.

-

Principle: A sandwich ELISA to quantify H3K27me3 levels in histone extracts from treated cells.

-

Materials:

-

B-cell lymphoma cell lines (e.g., WSU-DLCL2)

-

This compound

-

Histone extraction buffer

-

Primary antibodies: Rabbit anti-H3K27me3 and Mouse anti-total Histone H3

-

HRP-conjugated secondary antibodies

-

TMB substrate

-

96-well ELISA plates

-

-

Procedure:

-

Seed cells in a 6-well plate and treat with various concentrations of this compound for 72-96 hours.

-

Harvest cells and extract histones using a commercial kit or standard acid extraction protocols.

-

Coat a 96-well plate with the histone extracts overnight at 4°C.

-

Block the plate with 5% BSA in PBS-T.

-

Incubate with primary antibodies against H3K27me3 or total H3.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Wash and add TMB substrate.

-

Stop the reaction with 1M H₂SO₄ and read the absorbance at 450 nm.

-

Normalize the H3K27me3 signal to the total H3 signal and calculate IC50 values.

-

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of B-cell lymphoma cell lines.

-

Principle: Measurement of ATP content as an indicator of metabolically active, viable cells using a luminescent assay.

-

Materials:

-

B-cell lymphoma cell lines (e.g., KARPAS-422, WSU-DLCL2)

-

This compound

-

Cell culture medium and supplements

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

-

Procedure:

-

Seed cells at an appropriate density in opaque-walled 96-well plates.

-

Allow cells to attach or stabilize for 24 hours.

-

Add serial dilutions of this compound or DMSO vehicle control.

-

Incubate for 7-14 days, refreshing the medium and compound every 3-4 days.

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the LCC.

-

Western Blotting

This technique is used to detect changes in the protein levels of EZH2 and H3K27me3.

-

Principle: Separation of proteins by size via gel electrophoresis, transfer to a membrane, and detection using specific antibodies.

-

Materials:

-

Treated B-cell lymphoma cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: Rabbit anti-EZH2, Rabbit anti-H3K27me3, Mouse anti-Total H3, Mouse anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

-

Procedure:

-

Lyse treated cells in RIPA buffer and determine protein concentration.

-

Denature protein lysates and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash and detect with ECL reagent using a chemiluminescence imaging system.

-

In Vivo Xenograft Study

This protocol outlines the assessment of this compound's anti-tumor activity in a mouse model.

-

Principle: Implantation of human B-cell lymphoma cells into immunodeficient mice to form tumors, followed by treatment with this compound to evaluate its effect on tumor growth.

-

Materials:

-

Immunodeficient mice (e.g., SCID or NSG)

-

KARPAS-422 cells

-

Matrigel

-

This compound

-

Vehicle: 0.5% methylcellulose with 0.1% Tween-80 in water

-

-

Procedure:

-

Subcutaneously inject KARPAS-422 cells mixed with Matrigel into the flank of the mice.

-

Monitor tumor growth until tumors reach a mean volume of ~200 mm³.

-

Randomize mice into treatment and vehicle control groups.

-

Administer this compound (e.g., 250 or 500 mg/kg) or vehicle orally, twice daily.

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor animal body weight and general health.

-

At the end of the study, euthanize mice and excise tumors for pharmacodynamic analysis (e.g., H3K27me3 levels by ELISA or Western blot).

-

Visualizations

Signaling Pathway

References

- 1. S-Adenosyl-l-methionine-competitive inhibitors of the histone methyltransferase EZH2 induce autophagy and enhance drug sensitivity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. promega.com [promega.com]

- 6. This compound | Histone Methyltransferase | TargetMol [targetmol.com]

EPZ011989 and H3K27 Trimethylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of EPZ011989, a potent and selective inhibitor of the histone methyltransferase EZH2, and its role in modulating H3K27 trimethylation. This document details the compound's mechanism of action, summarizes key quantitative data, provides experimental protocols for its evaluation, and illustrates relevant biological pathways and workflows.

Introduction to this compound and H3K27 Trimethylation

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] This complex plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][3] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, including B-cell lymphomas and certain solid tumors.[2][4][5] By inhibiting gene expression, including that of tumor suppressor genes, EZH2 promotes cell proliferation and tumor growth.[4][5]

This compound is a small molecule inhibitor designed to target the catalytic activity of EZH2.[1][6] Its mechanism of action involves the competitive inhibition of the S-adenosylmethionine (SAM) binding site of EZH2, thereby preventing the transfer of methyl groups to H3K27. This leads to a global decrease in H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell growth.[1] this compound has demonstrated potent and selective activity against both wild-type and mutant forms of EZH2, making it a valuable tool for preclinical research and a potential therapeutic agent.[6][7]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Enzyme | Reference |

| Ki (EZH2, wild-type) | <3 nM | Recombinant EZH2 | [1][6][7] |

| Ki (EZH2, mutant) | <3 nM | Recombinant EZH2 (Y641F) | [6][7] |

| Selectivity (EZH1 vs EZH2) | >15-fold | Recombinant enzymes | [1][6] |

| Selectivity (vs other HMTs) | >3000-fold | Panel of 20 other HMTs | [1][6] |

| IC50 (H3K27me3 reduction) | <100 nM (94 nM) | WSU-DLCL2 (Y641F mutant) | [6][8] |

| IC50 (H3K27me3 reduction) | 0.625 µM | Kasumi-1, MOLM-13, MV4-11 (wild-type EZH2) | [6] |

| Lowest Cytotoxic Concentration (LCC) | 208 nM | WSU-DLCL2 | [8] |

Table 2: In Vivo Activity of this compound in a Mouse Xenograft Model (Human B-cell Lymphoma)

| Animal Model | Dosage | Administration Route | Outcome | Reference |

| SCID Mice (KARPAS-422 xenograft) | 250 and 500 mg/kg (BID) | Oral (p.o.) | Significant tumor growth inhibition, robust methyl mark inhibition | [1][6] |

| SCID Mice | 125, 250, 500, 750, and 1000 mg/kg (BID) for 7 days | Oral (p.o.) | Dose-dependent reduction of H3K27 methylation in bone marrow; 500 mg/kg BID achieved complete coverage over predicted efficacious plasma level | [1][9] |

| Pediatric Malignant Rhabdoid Tumor Xenograft Models | Not specified | Not specified | Significantly prolonged time to event | [10] |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of this compound.

Histone Methyltransferase (HMT) Assay

This assay is used to determine the inhibitory activity of this compound against EZH2 and other histone methyltransferases.

-

Enzyme and Substrate: Recombinant human PRC2 complex (containing EZH2, EED, and SUZ12) is used as the enzyme source. Histone H3 peptide or reconstituted nucleosomes serve as the substrate. S-adenosyl-L-[³H]-methionine is used as the methyl donor.

-

Reaction Buffer: Typically contains Tris-HCl (pH 8.0), DTT, MgCl₂, and bovine serum albumin (BSA).

-

Procedure:

-

This compound is serially diluted in DMSO and pre-incubated with the PRC2 complex in the reaction buffer.

-

The reaction is initiated by adding the histone substrate and S-adenosyl-L-[³H]-methionine.

-

The mixture is incubated at 30°C for a defined period (e.g., 60 minutes).

-

The reaction is stopped by the addition of trichloroacetic acid (TCA).

-

The [³H]-methylated histones are captured on a filter plate, and unincorporated S-adenosyl-L-[³H]-methionine is washed away.

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the data to a four-parameter logistic equation. Ki values are calculated using the Cheng-Prusoff equation.

Cellular H3K27me3 Western Blot Analysis

This method is used to assess the effect of this compound on cellular H3K27 trimethylation levels.

-

Cell Culture and Treatment: Cancer cell lines (e.g., WSU-DLCL2) are cultured in appropriate media and treated with increasing concentrations of this compound or DMSO as a vehicle control for a specified duration (e.g., 96 hours).

-

Histone Extraction:

-

Cells are harvested and lysed in a hypotonic buffer.

-

Nuclei are isolated by centrifugation.

-

Histones are extracted from the nuclei using an acid extraction method (e.g., with 0.2 N HCl).

-

-

Western Blotting:

-

Protein concentration of the histone extracts is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with non-fat milk or BSA in TBST.

-

The membrane is incubated with primary antibodies specific for H3K27me3 and total Histone H3 (as a loading control).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

-

Data Analysis: The band intensity for H3K27me3 is normalized to the total Histone H3 band intensity.

Cell Viability and Proliferation Assays

These assays determine the effect of this compound on cancer cell growth.

-

Cell Plating: Cells are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: Cells are treated with a range of this compound concentrations.

-

Assay Procedure (Example using a resazurin-based assay):

-

After the desired incubation period (e.g., up to 11 days), a resazurin-based reagent (e.g., CellTiter-Blue) is added to each well.[6]

-

The plates are incubated to allow viable cells to reduce resazurin to the fluorescent resorufin.

-

Fluorescence is measured using a plate reader.

-

-

Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The results are expressed as a percentage of the vehicle-treated control, and IC50 values for cell growth inhibition are calculated.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., SCID mice) are used.

-

Tumor Implantation: Human cancer cells (e.g., KARPAS-422) are subcutaneously injected into the flank of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules. The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Pharmacodynamic (PD) Analysis: At the end of the study, tumors and other tissues (e.g., bone marrow) can be collected to assess H3K27me3 levels by Western blot or immunohistochemistry.

-

Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of tumor growth inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound, its effect on the H3K27 trimethylation pathway, and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound in inhibiting H3K27 trimethylation.

Caption: EZH2 signaling and the impact of this compound.

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

References

- 1. This compound, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. academic.oup.com [academic.oup.com]

- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EZH2-targeted therapies in cancer: hype or a reality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. In vivo evaluation of the EZH2 inhibitor (this compound) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models-A report from the Pediatric Preclinical Testing Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

EPZ011989 as a Chemical Probe for EZH2: A Technical Guide

Executive Summary: Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase and the catalytic core of the Polycomb Repressive Complex 2 (PRC2). Its dysregulation is implicated in various cancers, making it a prime therapeutic target. A well-characterized chemical probe is essential for investigating its biological functions and therapeutic potential. This document provides a comprehensive technical overview of EPZ011989, a potent, selective, and orally bioavailable small molecule inhibitor of EZH2. We detail its biochemical and cellular activity, selectivity, pharmacokinetic properties, and methodologies for its use in preclinical research, establishing it as a critical tool for researchers in oncology and epigenetics.

The Role of EZH2 in Gene Regulation

EZH2 is the enzymatic engine of the PRC2 complex, which is crucial for epigenetic regulation of gene expression.[1] The primary function of EZH2 is to catalyze the transfer of methyl groups to histone H3 at lysine 27 (H3K27), leading to the formation of H3K27me3 (trimethylation).[2][3] This specific histone modification is a hallmark of transcriptionally repressed chromatin.[1] In numerous cancers, including B-cell lymphomas, the hyper-trimethylation of H3K27 by EZH2 results in the aberrant silencing of tumor suppressor genes that would normally control cell proliferation and differentiation.[1][2] Furthermore, gain-of-function mutations in EZH2 (e.g., Y646F) are frequently found in non-Hodgkin lymphoma, creating an oncogenic dependency on its catalytic activity.[1]

Caption: EZH2/PRC2 signaling pathway and point of inhibition by this compound.

This compound: A Dedicated EZH2 Chemical Probe

The study of EZH2 has been significantly advanced by the development of specific chemical probes.[1] this compound was discovered as a potent, selective, and orally bioavailable EZH2 inhibitor with favorable pharmacokinetic properties suitable for in vivo studies.[1][4][5] It was developed to provide the research community with a tool compound to explore the full spectrum of EZH2-associated biology and pathology.[1]

Quantitative Profile: Biochemical and Cellular Activity

This compound demonstrates potent inhibition of both wild-type and mutant EZH2 enzymes and effectively reduces H3K27 methylation in cellular contexts.

Biochemical Potency

This compound equipotently inhibits wild-type and mutant EZH2 with a biochemical inhibition constant (Ki) in the low nanomolar range.[1][6][7]

| Parameter | Target Enzyme | Potency Value | Assay Type |

| Ki | EZH2 (Wild-Type) | <3 nM | Biochemical Assay |

| Ki | EZH2 (Y646 Mutant) | <3 nM | Biochemical Assay |

| IC₅₀ | EZH2 | 6 nM | ELISA-based Protein Substrate Methylation Assay |

| Data sourced from references[1][7][8]. |

Cellular Activity

In lymphoma cell lines bearing EZH2 mutations, this compound effectively reduces H3K27 trimethylation levels and inhibits cell proliferation.[1][6]

| Cell Line | EZH2 Genotype | Parameter | Potency Value |

| WSU-DLCL2 | Y641F Mutant | H3K27me3 IC₅₀ | 94 ± 48 nM |

| WSU-DLCL2 | Y641F Mutant | Lowest Cytotoxic Conc. (LCC) | 208 nM |

| Kasumi-1, MOLM-13, MV4-11 | Wild-Type | H3K27me3 Inhibition | Effective at 0.625 µM |

| Data sourced from references[1][6][9][10]. |

Selectivity Profile

A critical feature of a chemical probe is its selectivity for the intended target over other related proteins. This compound exhibits high selectivity for EZH2 over the closely related EZH1 and a broad panel of other histone methyltransferases (HMTs).[1][6]

| Target | Selectivity vs. EZH2 (Fold) | Comments |

| EZH1 | >15-fold | High selectivity against the closest homolog. |

| 20 Other HMTs | >3000-fold | Panel includes CARM1, DOT1L, PRMT5, SETD2, SUV39H1, etc. |

| Data sourced from references[1][6][7][8]. |

Pharmacokinetic Properties

This compound was optimized for in vivo applications, demonstrating metabolic stability and oral bioavailability.[1] Its pharmacokinetic profile supports sustained exposure in animal models, which is crucial for observing pharmacodynamic effects and antitumor activity.[1][10]

| Parameter | Species | Value |

| Scaled Microsomal Clearance | Human | 6 ± 0.5 mL/min/kg |

| Rat | <10 mL/min/kg | |

| Mouse | <10 mL/min/kg | |

| Plasma Protein Binding (% Unbound) | Human | 97 ± 3% |

| Rat | 91 ± 6% | |

| Mouse | 80 ± 11% | |

| Predicted Efficacious Plasma Exposure | Mouse | 158 ng/mL |

| Data sourced from reference[10]. |

Caption: Experimental workflow for the evaluation of this compound.

In Vivo Antitumor Activity

This compound demonstrates robust antitumor activity in mouse xenograft models of human B-cell lymphoma.[1][5] Oral administration leads to significant tumor growth inhibition, which correlates with the reduction of H3K27me3 levels within the tumor tissue.[1][10] In a KARPAS-422 xenograft model, oral dosing at 250 and 500 mg/kg twice daily for 21 days resulted in significant tumor growth inhibition.[1][10] Doses of 250 and 500 mg/kg provided plasma coverage over the predicted efficacious concentration for approximately 8 hours.[1]

Detailed Experimental Protocols

The following are generalized protocols based on cited methodologies for researchers utilizing this compound.

EZH2 Enzymatic Inhibition Assay (Biochemical Ki)

-

Reaction Components: Recombinant human PRC2 complex, S-adenosyl-L-[³H]-methionine (SAM), biotinylated histone H3 peptide substrate, and assay buffer.

-

Procedure:

-

Serially dilute this compound in DMSO and add to a 96-well plate.

-

Add the PRC2 enzyme and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the methyltransferase reaction by adding the histone H3 peptide substrate and [³H]-SAM.

-

Incubate for 1-2 hours at 30°C.

-

Stop the reaction and capture the biotinylated peptide on a streptavidin-coated plate.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percent inhibition relative to DMSO controls and determine Ki values using appropriate enzyme kinetic models.

Cellular H3K27me3 Inhibition Assay (ELISA)

-

Cell Culture: Plate cells (e.g., WSU-DLCL2) in a 96-well plate and allow them to adhere or stabilize overnight.[6]

-

Treatment: Treat cells with a range of this compound concentrations (e.g., 0-10 µM) for a specified duration (e.g., 4 days).[6]

-

Histone Extraction: Lyse the cells and prepare acid-extracted histone fractions.

-

ELISA:

-

Coat a high-binding 96-well plate with the extracted histones.

-

Block non-specific binding sites.

-

Add a primary antibody specific for H3K27me3.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction.

-

Measure absorbance at the appropriate wavelength.

-

-

Data Analysis: Normalize H3K27me3 levels to total histone H3 levels and calculate IC₅₀ values by fitting the dose-response curve.

Cell Proliferation and Viability Assay

-

Cell Plating: Seed exponentially growing cells (e.g., WSU-DLCL2) in triplicate in 96-well plates.[6]

-

Compound Treatment: Add increasing concentrations of this compound to the wells.[6]

-

Incubation: Incubate the cells for an extended period, typically up to 11 days, to observe long-term effects on proliferation.[6][9]

-

Viability Measurement: At various time points (e.g., every 3-4 days), determine the number of viable cells using a method like the Guava ViaCount assay or similar dye-exclusion based techniques.[6]

-

Data Analysis: Plot cell proliferation curves over time for each concentration and determine the lowest cytotoxic concentration (LCC).[9]

Caption: Logical attributes defining this compound as a quality chemical probe.

Conclusion

This compound is a well-characterized, potent, and highly selective chemical probe for the EZH2 methyltransferase.[1] Its demonstrated activity in biochemical and cellular assays, combined with its oral bioavailability and robust in vivo efficacy, makes it an invaluable tool for the scientific community.[1][5] The data and protocols summarized in this guide are intended to facilitate its proper use in exploring the complex roles of EZH2 in health and disease, and in the development of novel therapeutic strategies targeting epigenetic pathways.

References

- 1. This compound, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | Histone Methyltransferase | TargetMol [targetmol.com]

- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Preclinical Evaluation of EPZ011989, a Potent and Orally Bioavailable EZH2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preclinical studies conducted on EPZ011989, a selective and orally active small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase. The information compiled herein, including quantitative biochemical and cellular activity, pharmacokinetic profiles, and in vivo efficacy data, serves as a comprehensive resource for professionals engaged in oncology research and drug development.

Core Mechanism of Action

This compound targets the catalytic activity of EZH2, a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2] The PRC2 complex is responsible for the methylation of lysine 27 on histone H3 (H3K27), a key epigenetic modification that leads to the transcriptional silencing of target genes.[1][2][3] In various cancers, including certain B-cell lymphomas, the hyper-trimethylation of H3K27 results in the aberrant silencing of genes that control cell proliferation and differentiation.[1][2] By inhibiting EZH2, this compound reduces H3K27 methylation, restores the expression of silenced tumor suppressor genes, and thereby exerts its anti-tumor effects.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical evaluations of this compound.

Table 1: In Vitro Biochemical and Cellular Activity

| Parameter | Analysis | Value | Cell Line / Target | Reference |

| Biochemical Activity | ||||

| EZH2 Inhibition (WT & Mutant) | Ki | <3 nM | EZH2 (Wild-Type & Y646 Mutant) | [2][4][5] |

| EZH2 Inhibition | IC50 | 6 nM | EZH2 | [6] |

| Selectivity vs. EZH1 | Biochemical Assay | >15-fold | EZH1 | [2][5] |

| Selectivity vs. other HMTs | Biochemical Assay | >3000-fold | 20 other histone methyltransferases | [2][5] |

| Cellular Activity | ||||

| H3K27 Methylation Reduction | IC50 | 94 nM | WSU-DLCL2 (Y641F mutant) | [4] |

| Anti-Proliferation | LCC | 208 nM | WSU-DLCL2 | [2][4] |

LCC: Lowest Cytotoxic Concentration

Table 2: Pharmacokinetic (PK) Parameters

| Species | Dose (mg/kg) | Route | t1/2 (h) | tmax (h) | Cmax (ng/mL) | AUCinf (h·ng/mL) | Time Above LCC (h) | Reference |

| Rat (d-tartrate salt) | 30 | p.o. | 4.7 | 2 | 240 | 970 | 4 | [2] |

| 100 | p.o. | 3.9 | 2.7 | 1600 | 5600 | 8 | [2] | |

| 300 | p.o. | 3.7 | 2.7 | 2900 | 10000 | 10 | [2] | |

| SCID Mice (free base) | 250 | p.o. | - | - | - | - | ~8 | [1][2] |

| 500 | p.o. | - | - | - | - | ~8 | [1][2] | |

| 1000 | p.o. | - | - | - | - | 24 | [1][2] |

p.o.: Oral administration. LCC predicted efficacious plasma level in mouse is 158 ng/mL.[1][2]

Table 3: In Vivo Efficacy in Xenograft Models

| Cancer Type | Xenograft Model | Dose (mg/kg) & Schedule | Outcome | Reference |

| B-cell Lymphoma | KARPAS-422 | 250 & 500, BID | Significant tumor regression | [2] |

| B-cell Lymphoma | WSU-DLCL2 | 250 & 500, BID | Significant tumor growth inhibition | [1] |

| Malignant Rhabdoid Tumor | 6 distinct models | Not specified | Significantly prolonged time to event; no tumor regression | [7][8][9] |

| Synovial Sarcoma | Fuji | 500, BID | Inhibited tumor growth | [10] |

BID: Twice daily administration.

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

Biochemical EZH2 Inhibition Assay

-

Objective: To determine the inhibitory constant (Ki) of this compound against EZH2.

-

Method: An ELISA-based or biochemical assay is used to measure the methylation of a histone H3 substrate by the PRC2 complex.

-

Procedure:

-

The PRC2 enzyme complex is incubated with a histone H3 peptide substrate and the cofactor S-adenosyl-L-methionine (SAM).

-

Varying concentrations of this compound are added to the reaction.

-

The reaction product, methylated H3K27, is detected using a specific antibody.

-

The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is determined.

-